Osthol

説明

特性

IUPAC Name |

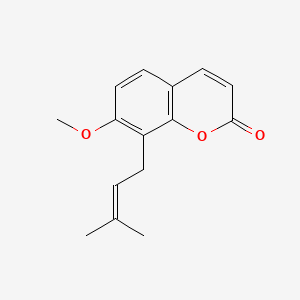

7-methoxy-8-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-10(2)4-7-12-13(17-3)8-5-11-6-9-14(16)18-15(11)12/h4-6,8-9H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRLOUHOWLUMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC(=O)C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197507 | |

| Record name | Osthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 12.0 mg/L at 30 °C, Practically insoluble in water, Soluble in aqueous alkalies, alcohol, chloroform, acetone, boiling petroleum ether | |

| Record name | Osthole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless needle like crystals, Prisms from ether, White powder | |

CAS No. |

484-12-8 | |

| Record name | Osthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osthole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osthole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Osthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-2-one, 7-methoxy-8-(3-methyl-2-buten-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OSTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH1TI1759C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Osthole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

83-84 °C | |

| Record name | Osthole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Unveiling the Botanical Trove: Natural Sources of Osthol Beyond Cnidium monnieri

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Osthol, a prenylated coumarin, has garnered significant attention within the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties. While Cnidium monnieri is widely recognized as a primary source, a wealth of other botanical species across various families also naturally produce this promising compound. This technical guide provides an in-depth exploration of these alternative natural sources of this compound. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development by presenting quantitative data on this compound content, detailed experimental protocols for its extraction and quantification, and a visual representation of its key signaling pathways.

Natural Sources of this compound: A Botanical Survey

This compound is not limited to a single plant species. Its distribution spans several plant families, with the Apiaceae (Umbelliferae) and Rutaceae families being the most prominent. It has also been identified in species belonging to the Compositae and Leguminosae families.[1] A survey of the literature reveals a diverse array of plant genera that serve as natural reservoirs for this compound.

Apiaceae (Umbelliferae) Family

This family is a rich source of coumarins, including this compound. Notable genera include:

-

Angelica : Species such as Angelica pubescens and Angelica archangelica are well-documented sources of this compound.[1][2][3][4][5][6] Quantitative analysis of Angelica biserrata has shown that the root bark can accumulate this compound at a concentration of 0.30 ± 0.15%.[7]

-

Peucedanum : Peucedanum ostruthium (Masterwort) is another significant source of this compound.[8][9]

-

Ferulago : Species like Ferulago capillaris and F. brachyloba have been found to contain this compound.[10]

-

Prangos : Prangos ferulacea and Prangos pabularia are also known to produce this compound.[11][12]

-

Other genera within the Apiaceae family reported to contain this compound include Archangelica, Cachrys, Selinum, Ferula, Heracleum, Libanotis, Petroselinum, Pastinaca, Pimpinella, and Seseli.[1][13]

Rutaceae Family

The Rutaceae family, known for its citrus fruits, also contributes to the natural pool of this compound.

-

Citrus : Various parts of citrus plants, including the roots of Citrus sinensis (orange), Citrus limon (lemon), Citrus reticulata (tangerine/mandarin), and Citrus paradisi (grapefruit), have been reported to contain this compound.[14]

-

Clausena : Clausena guillauminii and Clausena lansium are additional sources.[11]

-

Other genera in the Rutaceae family where this compound has been identified include Feronia, Flindersia, Haplophyllum, Limonia, Melicope, Micromelum, Murraya, Myrtopsis, Pentaceras, Phebalium, Pilocarpus, Poncirus, Skimmia, Thamnosma, and Ticorea.[1][13]

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, geographical location, and harvesting time. The following table summarizes available quantitative data for this compound in various natural sources.

| Plant Species | Family | Plant Part | This compound Concentration | Reference |

| Angelica biserrata | Apiaceae | Root Bark | 0.30 ± 0.15% | [7] |

| Angelica biserrata | Apiaceae | Root Pith | 0.028 ± 0.007% | [7] |

| Angelica biserrata | Apiaceae | Petioles | 0.02 ± 0.005 mg/g | [7] |

| Angelica biserrata | Apiaceae | Blades | 0.010 ± 0.002 mg/g | [7] |

| Cnidium monnieri | Apiaceae | Fruits | 15.0 mg/g (dried) | [15] |

Experimental Protocols for Extraction and Quantification

Accurate determination of this compound content requires robust and validated experimental protocols. This section details common methodologies for the extraction and quantification of this compound from plant matrices.

Extraction Methodologies

Several techniques can be employed for the extraction of this compound, each with its own advantages in terms of efficiency, selectivity, and environmental impact.

This is a conventional and widely used method for extracting coumarins.

-

Protocol:

-

Grind the dried plant material to a fine powder.

-

Macerate or percolate the powder with 50-95% ethanol at room temperature or under reflux.[16][17] For instance, a common protocol involves refluxing the plant material with 10 times the volume of ethanol.[16]

-

Filter the extract and concentrate it under reduced pressure at a temperature below 60°C to obtain a crude extract.[16]

-

The crude extract can be further purified by dissolving it in a high concentration of ethanol (e.g., >90%), followed by filtration to remove insoluble impurities.[16]

-

SFE, particularly with carbon dioxide (CO2), is a green technology that offers high selectivity and avoids the use of organic solvents.[18][19][20]

-

Protocol:

-

Place the dried and ground plant material into the extraction vessel.

-

Pressurize the system with CO2 to a supercritical state (e.g., pressure > 73.8 bar, temperature > 31.1°C).[20]

-

Optionally, a co-solvent such as ethanol (e.g., 3%) can be added to the mobile phase to enhance the extraction efficiency of moderately polar compounds like this compound.[21]

-

Maintain a constant flow rate (e.g., 20 mL/min) and temperature.[21]

-

Decompress the supercritical fluid in a separator, causing the CO2 to vaporize and the this compound to precipitate for collection.

-

UAE utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster and more efficient extraction.

-

Protocol:

-

Mix the powdered plant material with a suitable solvent (e.g., methanol).

-

Place the mixture in an ultrasonic bath.

-

Apply ultrasonic waves at a specific frequency and power for a defined period (e.g., 30 minutes).

-

Filter the extract and process it for analysis.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common analytical technique for the precise and accurate quantification of this compound.

-

HPLC System and Conditions:

-

Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm) is typically used.[22]

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (ACN) or methanol and water (often with an acidifier like formic or acetic acid) is common. For example, a mobile phase of methanol-0.4% acetic acid (65:35, v/v) can be used.[23] Another example is a gradient elution with mobile phase A (100% ACN) and mobile phase B (aqueous solution with 0.6% triethylamine and 0.45% formic acid, pH 2.85).[22]

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength of 320 nm or 322 nm is suitable for this compound.[22][23]

-

Quantification: An external standard method using a calibration curve of a certified this compound reference standard is employed. The linear response range is typically in the micromolar range.[22][24]

-

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.

NF-κB Signaling Pathway

This compound has been shown to possess anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It can block the phosphorylation of IκB-α, which prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3][11][25][26][27]

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. This compound has been demonstrated to induce apoptosis and inhibit proliferation in cancer cells by suppressing this pathway. It achieves this by decreasing the phosphorylation of Akt (p-Akt), which in turn affects downstream targets like Bcl-2 and Bax, promoting apoptosis.[2][6][13][28][29][30][31]

Caption: this compound suppresses the PI3K/Akt signaling pathway.

MAPK/p38 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the p38 MAPK pathway, are involved in cellular responses to stress, inflammation, and apoptosis. This compound has been shown to modulate this pathway, for instance, by influencing the phosphorylation of p38, which can contribute to its anti-inflammatory and anti-cancer effects.[1][3][27][31][32][33][34]

Caption: this compound modulates the MAPK/p38 signaling pathway.

Conclusion

The natural occurrence of this compound extends far beyond Cnidium monnieri, with a significant presence in the Apiaceae and Rutaceae families. This guide provides a foundational resource for the exploration of these alternative botanical sources. The compiled quantitative data, detailed experimental protocols, and visualized signaling pathways offer a comprehensive toolkit for researchers and drug development professionals. Further investigation into these diverse plant sources may unlock new avenues for the sustainable production of this compound and the development of novel therapeutics based on this versatile natural compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Osthole inhibits the PI3K/AKT signaling pathway via activation of PTEN and induces cell cycle arrest and apoptosis in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The in vitro and in vivo anti-inflammatory effect of osthole, the major natural coumarin from Cnidium monnieri (L.) Cuss, via the blocking of the activation of the NF-κB and MAPK/p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Osthole: An up-to-date review of its anticancer potential and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Spatiotemporal Distribution Patterns of Osthole and Expression Correlation of the MOT1 Homologue in Cultivated Angelica biserrata - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological features of osthole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C15H16O3 | CID 10228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Osthole alleviates inflammation by down-regulating NF-κB signaling pathway in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Osthole induces apoptosis and suppresses proliferation via the PI3K/Akt pathway in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Optimization of extraction conditions for this compound, a melanogenesis inhibitor from Cnidium monnieri fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN101948459A - Method for extracting osthole from traditional Chinese medicine fructus cnidii - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Supercritical Fluid Extraction of Plant Flavors and Fragrances [mdpi.com]

- 20. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 21. researchgate.net [researchgate.net]

- 22. Determination of this compound and its metabolites in a phase I reaction system and the Caco-2 cell model by HPLC-UV and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. HPLC determination and pharmacokinetics of osthole in rat plasma after oral administration of Fructus Cnidii extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Determination of this compound and its metabolites in a phase I reaction system and the Caco-2 cell model by HPLC-UV and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Osthole attenuates airway inflammation in asthma by inhibiting the HMGB1-RAGE/TLR4-NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Osthole Regulates Secretion of Pro-Inflammatory Cytokines and Expression of TLR2 and NF-κB in Normal Human Keratinocytes and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Osthole induces G2/M arrest and apoptosis in lung cancer A549 cells by modulating PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. mdpi.com [mdpi.com]

- 33. karger.com [karger.com]

- 34. p38MAPK: stress responses from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Pharmacological Landscape of Osthol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Osthol, a naturally occurring coumarin first isolated from the medicinal plant Cnidium monnieri, has emerged as a compound of significant interest in the field of pharmacology.[1][2] Possessing a wide spectrum of biological activities, this compound and its synthesized derivatives are being extensively investigated for their therapeutic potential in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1][2][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Anti-Tumor Properties

This compound has demonstrated broad-spectrum anticancer activities against a multitude of cancer types.[4] Its anti-tumor effects are multifaceted, encompassing the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis and angiogenesis.[4][5]

Inhibition of Cancer Cell Proliferation and Viability

This compound has been shown to inhibit the growth of various cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values for this compound and its derivatives have been determined in numerous studies, providing a quantitative measure of their cytotoxic potential.

| Compound | Cancer Cell Line | IC50 Value | Reference |

| This compound | HeLa (Cervical Cancer) | 77.96 µM (24h), 64.94 µM (48h) | [6] |

| This compound | Me-180 (Cervical Cancer) | 88.95 ± 0.13 µM | [4] |

| This compound | A549 (Lung Cancer) | 46.2 µM | [4] |

| This compound | FaDu (Head and Neck Squamous Cell Carcinoma) | 122.35 ± 11.63 µM (24h), 93.36 ± 8.71 µM (48h) | [4] |

| This compound | MDA-MB-231 (Breast Cancer) | 24.2 µg/ml (48h) | [4] |

| This compound | MCF-7 (Breast Cancer) | 123.9 µg/ml (48h) | [4] |

| This compound | OVCAR3 (Ovarian Cancer) | 73.58 µM | [4] |

| This compound | A2780 (Ovarian Cancer) | 75.24 µM | [4] |

| This compound | Y-79 (Retinoblastoma) | 200 µM (24h), 120 µM (48h) | [4] |

| This compound Derivative (Compound 28) | THP-1 (Leukemia) | 5 µM | [7] |

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism underlying the anti-tumor activity of this compound is the induction of apoptosis, or programmed cell death. This compound has been observed to trigger apoptosis in cancer cells through the modulation of apoptosis-related proteins and the activation of caspase cascades.[2][5] For instance, in leukemia cells, an this compound derivative increased the population of apoptotic cells from 13.8% to 26.9% at an 8µM concentration.[7] Furthermore, this compound can induce cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cells from dividing and proliferating.[4][5]

Signaling Pathways in Anti-Tumor Activity

The anti-tumor effects of this compound are mediated through the modulation of several key signaling pathways. The PI3K/Akt pathway, which is often aberrantly activated in cancer, is a major target of this compound.[4][8][9] By inhibiting the PI3K/Akt pathway, this compound can suppress cancer cell growth and induce apoptosis.[4][9] Other important pathways implicated in the anticancer action of this compound include the MAPK, NF-κB, and Wnt/β-catenin signaling pathways.[1][4]

Caption: Signaling pathways modulated by this compound in cancer cells.

Anti-Inflammatory Properties

Chronic inflammation is a key driver of many diseases. This compound has demonstrated potent anti-inflammatory effects in various experimental models.[3][10]

Inhibition of Pro-inflammatory Mediators

This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It has been shown to reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[11] Additionally, this compound can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that play a crucial role in the inflammatory process.[10]

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory actions of this compound are largely attributed to its ability to modulate key signaling pathways involved in inflammation. The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and this compound has been shown to block its activation.[10][11] By inhibiting the NF-κB pathway, this compound prevents the transcription of genes encoding pro-inflammatory cytokines and other inflammatory mediators.[11] The mitogen-activated protein kinase (MAPK) pathway is another important target of this compound in mitigating inflammation.[10]

Caption: this compound's inhibition of NF-κB and MAPK inflammatory pathways.

Neuroprotective Properties

This compound has shown considerable promise as a neuroprotective agent, with potential applications in the treatment of neurodegenerative diseases and ischemic stroke.[1][12][13]

Mechanisms of Neuroprotection

The neuroprotective effects of this compound are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][13] In models of ischemic stroke, pretreatment with this compound has been shown to reduce infarct volume, neurological deficit, and brain edema.[13] It achieves this by increasing the levels of the antioxidant glutathione (GSH) and decreasing the levels of the lipid peroxidation product malondialdehyde (MDA).[13] Furthermore, this compound can inhibit the activation of microglia and the production of pro-inflammatory cytokines in the brain, thereby reducing neuroinflammation.[11]

Signaling Pathways in Neuroprotection

Several signaling pathways are involved in the neuroprotective effects of this compound. These include the PI3K/Akt, MAPK, and Notch signaling pathways.[12][14] this compound has been found to promote neurogenesis and neuronal survival by stimulating these pathways.[12][15] For instance, it upregulates the expression of proteins such as brain-derived neurotrophic factor (BDNF) and its receptor TrkB.[12]

Caption: Workflow of this compound's neuroprotective mechanisms.

Other Pharmacological Properties

Beyond its anti-tumor, anti-inflammatory, and neuroprotective effects, this compound exhibits a range of other beneficial pharmacological properties, including hepatoprotective, osteogenic, and antimicrobial activities.[1]

Experimental Protocols

The pharmacological properties of this compound and its derivatives have been investigated using a variety of in vitro and in vivo experimental models.

In Vitro Assays

-

Cell Viability and Proliferation Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess the effect of this compound on cancer cell viability and proliferation.[7]

-

Apoptosis Assays: Apoptosis is often evaluated using techniques such as flow cytometry with Annexin V/propidium iodide staining and fluorescent microscopy.[9]

-

Western Blot Analysis: This technique is used to determine the expression levels of key proteins in signaling pathways modulated by this compound, such as Akt, NF-κB, and caspases.[9][10]

In Vivo Models

-

Xenograft Mouse Models: To evaluate the in vivo anti-tumor efficacy of this compound, human cancer cells are subcutaneously injected into immunodeficient mice, followed by treatment with this compound.[4]

-

Animal Models of Inflammation: The anti-inflammatory effects of this compound have been studied in models such as dextran sulfate sodium (DSS)-induced colitis in mice.[10]

-

Animal Models of Ischemic Stroke: The neuroprotective effects of this compound are often investigated in rat models of middle cerebral artery occlusion (MCAO).[13]

Conclusion

This compound and its derivatives represent a promising class of natural compounds with a diverse range of pharmacological properties. Their ability to modulate multiple signaling pathways makes them attractive candidates for the development of novel therapeutics for a variety of diseases. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of these compounds in humans.

References

- 1. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Osthole: A Multifunctional Natural Compound with Potential Anticancer, Antioxidant and Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. Osthole: An up-to-date review of its anticancer potential and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antitumor effects of this compound from Cnidium monnieri: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Novel this compound Derivatives as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Tumor Effects of Osthole on Different Malignant Tissues: A Review of Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Osthole induces G2/M arrest and apoptosis in lung cancer A549 cells by modulating PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The in vitro and in vivo anti-inflammatory effect of osthole, the major natural coumarin from Cnidium monnieri (L.) Cuss, via the blocking of the activation of the NF-κB and MAPK/p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Osthole alleviates inflammation by down-regulating NF-κB signaling pathway in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective effect of osthole against acute ischemic stroke on middle cerebral ischemia occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. signaling-pathways-involved-in-the-neuroprotective-effect-of-osthole-evidence-and-mechanisms - Ask this paper | Bohrium [bohrium.com]

- 15. researchgate.net [researchgate.net]

A Technical Review of Osthol's Biological Activities and Therapeutic Potential

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Osthol, a natural coumarin first isolated from plants of the Apiaceae family such as Cnidium monnieri, has garnered significant scientific interest for its broad spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive review of the current understanding of this compound's biological effects and its underlying molecular mechanisms. Extensive in vitro and in vivo studies have demonstrated its potential as an anti-cancer, anti-inflammatory, neuroprotective, and metabolic-regulating agent.[1][2] Key mechanisms of action involve the modulation of critical cellular signaling pathways, including PI3K/Akt, MAPK, and NF-κB.[1][4][5][6] Despite its therapeutic promise, this compound's clinical development is hampered by challenges such as poor water solubility and low bioavailability.[7][8][9] This document summarizes quantitative data, details key experimental protocols, and visualizes complex pathways to serve as an in-depth resource for professionals in the field of drug discovery and development.

Introduction

This compound, chemically known as 7-methoxy-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one, is a prenylated coumarin that is a major bioactive component of several traditional medicinal herbs, most notably the dried fruits of Cnidium monnieri.[1][2] For centuries, this plant has been used in Traditional Chinese Medicine to treat a variety of ailments.[2] Modern pharmacological research has validated many of these traditional uses, attributing them to this compound's diverse biological activities, which include anti-tumor, anti-inflammatory, neuroprotective, hepatoprotective, cardiovascular protective, and osteogenic effects.[10][11][12] This guide aims to consolidate the current scientific literature, focusing on the molecular mechanisms, experimental evidence, and therapeutic potential of this compound for an audience of researchers and drug development experts.

Pharmacokinetics and Safety Profile

The clinical applicability of any bioactive compound is contingent upon its pharmacokinetic profile and safety. While this compound demonstrates potent biological activity, its physicochemical properties present significant challenges.

Pharmacokinetics:

-

Absorption and Bioavailability: this compound suffers from poor water solubility, which leads to low and variable oral bioavailability.[7][13] Studies in rats show that after oral administration, this compound is absorbed, but its plasma concentration is significantly lower compared to intravenous administration.[2][9][14] The absorption appears to be a passive diffusion process occurring throughout the intestine.[2] Interestingly, the bioavailability of this compound is dramatically enhanced when administered as part of a traditional Chinese medicine prescription extract, suggesting a synergistic effect with other herbal components.[9]

-

Distribution and Metabolism: Once absorbed, this compound undergoes rapid distribution followed by a slower elimination phase.[2][14] It is metabolized in the liver primarily through Phase I reactions (demethylation, dehydrogenation, and hydroxylation) and Phase II conjugation.[7] this compound has been shown to modulate the expression and activity of cytochrome P450 enzymes, including CYP1A2, CYP2E1, CYP2C11, and CYP3A1/2, which indicates a potential for drug-drug interactions.[15][16]

Safety and Toxicology:

-

Acute Toxicity: The median lethal dose (LD50) of this compound administered intraperitoneally in mice was determined to be approximately 710 mg/kg, classifying it as a moderately toxic substance by this route.[15][17]

-

Subchronic Toxicity: In a 45-day subchronic toxicity study in rats, oral administration of this compound led to changes in biochemical markers, particularly those related to kidney function (creatinine, urea).[15][17] Histopathological examination revealed dose-dependent effects on the kidneys.[15][17] The no-observed-adverse-effect level (NOAEL) was determined to be less than 5 mg/kg/day in this study.[15]

-

Hepatotoxicity: Some evidence suggests that this compound may have potential hepatotoxicity, warranting caution, especially in combination with other drugs.[8][18]

Major Biological Activities and Mechanisms of Action

This compound's therapeutic potential stems from its ability to modulate multiple key signaling pathways involved in the pathogenesis of various diseases.

Anti-Cancer Activity

This compound exhibits significant anti-cancer properties across a wide range of malignancies, including glioma, lung, breast, cervical, and colon cancer.[4][19] Its primary mechanisms involve the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis.[4][20]

Key Signaling Pathways: A central mechanism of this compound's anti-cancer effect is the potent inhibition of the PI3K/Akt/mTOR signaling pathway.[1][20] This pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, survival, and proliferation. By inhibiting this cascade, this compound can induce cell cycle arrest and apoptosis.[2][5][20]

References

- 1. mdpi.com [mdpi.com]

- 2. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. mdpi.com [mdpi.com]

- 5. karger.com [karger.com]

- 6. Computational Screening of the Natural Product Osthole and Its Derivates for Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in Pharmacokinetic Characteristics and Metabolites of Osthole [actanp.hebeinu.edu.cn]

- 8. worldscientific.com [worldscientific.com]

- 9. Bioavailability enhancement of osthole after oral administration of Bushen Yizhi prescription extract to rats followed by Cnidium monnieri (L.) Cusson fruits extract in comparison to pure osthole at different doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Osthole: an overview of its sources, biological activities, and modification development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (PDF) Osthole: an overview of its sources, biological activities, and modification development (2021) | Mingna Sun | 76 Citations [scispace.com]

- 13. Antifungal activity of this compound in vitro and enhancement in vivo through Eudragit S100 nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of osthole in rat plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. brieflands.com [brieflands.com]

- 16. Review on the protective activity of osthole against the pathogenesis of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. worldscientific.com [worldscientific.com]

- 19. Potential Anticancer Properties of this compound: A Comprehensive Mechanistic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Osthole: An up-to-date review of its anticancer potential and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

Osthol's Pivotal Role in the Modulation of the PI3K/Akt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osthol, a natural coumarin derivative extracted from plants such as Cnidium monnieri, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and potent anti-cancer properties.[1][2] A growing body of evidence highlights its mechanism of action through the modulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade regulating cell proliferation, survival, apoptosis, and angiogenesis.[3][4] This technical guide provides an in-depth analysis of this compound's interaction with the PI3K/Akt pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling interactions.

Introduction to the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial intracellular cascade initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Once activated, Akt phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting pro-apoptotic proteins like Bad and activating anti-apoptotic proteins like Bcl-2. Furthermore, Akt stimulates cell proliferation and growth by activating the mammalian target of rapamycin (mTOR) and inhibiting cell cycle inhibitors. Dysregulation of the PI3K/Akt pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

This compound's Modulatory Effects on PI3K/Akt Signaling

This compound exerts its biological effects primarily by inhibiting the PI3K/Akt signaling pathway.[2][5] This inhibition has been observed in a variety of cancer cell lines, including those from lung, gastric, endometrial, and intrahepatic cholangiocarcinoma.[2][3][5][6] The primary mechanism of this inhibition involves the downregulation of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt), while the total levels of PI3K and Akt often remain unchanged.[2][3] This reduction in the active, phosphorylated forms of these kinases leads to a cascade of downstream effects, ultimately culminating in decreased cell proliferation and increased apoptosis.[7][8]

Induction of Apoptosis

By suppressing the PI3K/Akt pathway, this compound promotes apoptosis through the intrinsic mitochondrial pathway.[3] The inhibition of Akt leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[2][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases-9 and -3, key executioners of apoptosis.[3][6]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, particularly at the G2/M phase, in various cancer cells.[2] This effect is linked to the downregulation of key cell cycle regulatory proteins such as Cyclin B1 and Cdc2, whose expression is partly controlled by the PI3K/Akt pathway.[2][5]

Neuroprotection

Interestingly, in the context of neuroprotection, this compound has been reported to activate the PI3K/Akt signaling pathway.[9][10] This activation is associated with increased cell survival and reduced LDH release in neuronal cells challenged with glutamate-induced toxicity.[9] This suggests a cell-type-specific and context-dependent role for this compound in modulating this critical pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cell lines as reported in the literature.

Table 1: Effect of this compound on Cell Viability

| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (h) | Inhibition of Cell Proliferation (%) | Reference |

| HCCC-9810 | Intrahepatic Cholangiocarcinoma | 25, 50, 100, 150, 200 | 24, 48, 72 | Dose- and time-dependent | [3] |

| RBE | Intrahepatic Cholangiocarcinoma | 25, 50, 100, 150, 200 | 24, 48, 72 | Dose- and time-dependent | [3] |

| A549 | Lung Cancer | 50, 100, 150 | 48 | Dose-dependent | [2] |

| JEC | Endometrial Cancer | 50, 100, 150 | 48 | Dose-dependent | [6] |

| HGC-27 | Gastric Cancer | 25, 50, 100 | 48 | Dose-dependent | [5] |

Table 2: Effect of this compound on Protein Expression in the PI3K/Akt Pathway

| Cell Line | This compound Concentration (µM) | Target Protein | Change in Expression | Reference |

| HCCC-9810, RBE | 50, 100, 150 | p-PI3K | Decreased | [3] |

| HCCC-9810, RBE | 50, 100, 150 | p-Akt | Decreased | [3] |

| A549 | 50, 100, 150 | p-Akt | Decreased | [2] |

| JEC | 50, 100 | p-PI3K | Decreased | [6] |

| JEC | 50, 100 | p-Akt | Decreased | [6] |

| HGC-27 | 25, 50, 100 | PI3K | Decreased | [5] |

| HGC-27 | 25, 50, 100 | p-Akt | Decreased | [5] |

| Y-79 | 50, 100, 150 | p-PI3K/PI3K ratio | Decreased | [11] |

| Y-79 | 50, 100, 150 | p-Akt/Akt ratio | Decreased | [11] |

| Y-79 | 50, 100, 150 | p-mTOR/mTOR ratio | Decreased | [11] |

Table 3: Effect of this compound on Apoptotic and Cell Cycle Proteins

| Cell Line | This compound Concentration (µM) | Target Protein | Change in Expression | Reference |

| HCCC-9810, RBE | 50, 100, 150 | Bax | Increased | [3] |

| HCCC-9810, RBE | 50, 100, 150 | Bcl-2 | Decreased | [3] |

| HCCC-9810, RBE | 50, 100, 150 | Cleaved Caspase-3 | Increased | [3] |

| HCCC-9810, RBE | 50, 100, 150 | Cleaved Caspase-9 | Increased | [3] |

| A549 | 50, 100, 150 | Bax | Increased | [2] |

| A549 | 50, 100, 150 | Bcl-2 | Decreased | [2] |

| A549 | 50, 100, 150 | Cyclin B1 | Decreased | [2] |

| A549 | 50, 100, 150 | p-Cdc2 | Decreased | [2] |

| JEC | 50, 100 | Bax | Increased | [6] |

| JEC | 50, 100 | Bcl-2 | Decreased | [6] |

| JEC | 50, 100 | Cleaved Caspase-3 | Increased | [6] |

| JEC | 50, 100 | Cleaved Caspase-9 | Increased | [6] |

| HGC-27 | 25, 50, 100 | Cyclin B1 | Decreased | [5] |

| HGC-27 | 25, 50, 100 | Cdc2 | Decreased | [5] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to investigate the effects of this compound on the PI3K/Akt pathway.

Cell Culture and this compound Treatment

-

Cell Lines: Human cancer cell lines (e.g., A549, HGC-27, JEC) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound (purity >98%) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[11] The final concentration of DMSO in the culture medium should be kept below 0.1%.

-

Treatment: Cells are seeded in plates or flasks and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 0, 25, 50, 100, 150 µM) for the desired time periods (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)

-

Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well.

-

Treatment: After 24 hours, cells are treated with different concentrations of this compound.

-

MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Western Blot Analysis

-

Protein Extraction: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3, Cyclin B1, and GAPDH as a loading control).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)

-

Cell Collection: Cells are treated with this compound, then harvested by trypsinization and washed with cold PBS.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic.

Visualizing the Molecular Interactions

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

Caption: this compound inhibits the PI3K/Akt signaling pathway, leading to apoptosis.

Caption: A typical workflow for Western blot analysis.

Conclusion and Future Directions

This compound has emerged as a promising natural compound that effectively modulates the PI3K/Akt signaling pathway. Its ability to inhibit this pathway in various cancer cells leads to reduced proliferation and increased apoptosis, highlighting its potential as a therapeutic agent. Conversely, its activation of the same pathway in neuronal cells suggests a complex, tissue-specific mechanism of action that warrants further investigation for neuroprotective applications.

Future research should focus on elucidating the precise molecular targets of this compound within the PI3K/Akt cascade. Investigating its efficacy and safety in preclinical animal models is a critical next step for its development as a potential drug candidate. Furthermore, exploring combination therapies with existing chemotherapeutic agents could reveal synergistic effects and provide novel treatment strategies for a range of diseases. The dual role of this compound in modulating the PI3K/Akt pathway underscores the importance of context in drug action and opens new avenues for targeted therapeutic interventions.

References

- 1. mdpi.com [mdpi.com]

- 2. Osthole induces G2/M arrest and apoptosis in lung cancer A549 cells by modulating PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Osthole induces apoptosis and suppresses proliferation via the PI3K/Akt pathway in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Anticancer Properties of this compound: A Comprehensive Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Osthole inhibits gastric cancer cell proliferation through regulation of PI3K/AKT | PLOS One [journals.plos.org]

- 6. Osthole suppresses the proliferation and induces apoptosis via inhibiting the PI3K/AKT signaling pathway of endometrial cancer JEC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Osthole induces apoptosis and suppresses proliferation via the PI3K/Akt pathway in intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Osthole induces G2/M arrest and apoptosis in lung cancer A549 cells by modulating PI3K/Akt pathway - ProQuest [proquest.com]

- 9. [Osthole ameliorates glutamate-induced toxicity in HT22 cells via activating PI3K/Akt signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

Unveiling the Anti-Inflammatory Potential of Osthol: A Technical Guide to In Vitro Investigation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the anti-inflammatory properties of Osthol, a natural coumarin compound, through the lens of in vitro experimental evidence. This document provides a comprehensive summary of the molecular mechanisms, quantitative data on its efficacy, and detailed experimental protocols to facilitate further research and development in this promising area.

Core Mechanisms of Action: Modulation of Key Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting critical signaling cascades within the cell. In vitro studies have consistently demonstrated its ability to interfere with the activation of pro-inflammatory pathways, primarily the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively suppress this pathway.[1] In inflammatory conditions, the inhibitor of NF-κB, IκBα, is phosphorylated and subsequently degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of target genes.[1] this compound treatment has been observed to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of p65.[1] This ultimately leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

Attenuation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as p38 MAPK, is another crucial regulator of inflammation. Research indicates that this compound can block the activation of the MAPK/p38 pathway.[2] By inhibiting the phosphorylation of key proteins in this cascade, this compound curtails the production of various inflammatory mediators.

Modulation of the JAK/STAT Signaling Pathway

The JAK/STAT pathway plays a significant role in cytokine signaling. Upon cytokine receptor activation, Janus kinases (JAKs) phosphorylate Signal Transducers and Activators of Transcription (STATs), which then translocate to the nucleus to regulate gene expression. This compound has been found to interfere with this process by decreasing the phosphorylation of JAK2 and STAT3, suggesting its ability to modulate cytokine-mediated inflammatory responses.

Quantitative Efficacy of this compound in Vitro

The anti-inflammatory effects of this compound have been quantified in various in vitro models, demonstrating its dose-dependent inhibitory activity on key inflammatory markers.

Inhibition of Pro-Inflammatory Cytokines and Mediators

This compound has been shown to significantly reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in various cell lines, including RAW 264.7 macrophages and SH-SY5Y neuronal cells.[1][2] Furthermore, it effectively inhibits the synthesis of other inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[2]

| Cell Line | Inflammatory Stimulus | Inhibited Marker | This compound Concentration | % Inhibition / IC50 | Reference |

| RAW 264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Not Specified | IC50: 161.0 µg/mL (for ethyl acetate fraction) | [3] |

| HeLa | - | Cell Growth | 24 hours | IC50: 77.96 µM | [4] |

| HeLa | - | Cell Growth | 48 hours | IC50: 64.94 µM | [4] |

| Human Blood Cells | Lipopolysaccharide (LPS) | TNF-α | 10 µg/ml | 73% (for derivative 1), 78% (for derivative 2), 80% (for derivative 3) |

Downregulation of Pro-Inflammatory Enzymes

Consistent with its inhibitory effect on NO and PGE2 production, this compound has been demonstrated to suppress the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

| Cell Line | Inflammatory Stimulus | Inhibited Enzyme | This compound Concentration | Observed Effect | Reference |

| RAW 264.7 | Lipopolysaccharide (LPS) | iNOS | Not Specified | Inhibition of expression | [2] |

| RAW 264.7 | Lipopolysaccharide (LPS) | COX-2 | Not Specified | Inhibition of expression | [2] |

Experimental Protocols

To facilitate the investigation of this compound's anti-inflammatory effects, this section provides detailed methodologies for key in vitro experiments.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies. Other relevant cell lines include human keratinocytes, fibroblasts, and neuronal cell lines like SH-SY5Y, depending on the research focus.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Inflammatory Stimulation: Inflammation is commonly induced by treating the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or other inflammatory agents like histamine.

-

Osthole Treatment: this compound is dissolved in a suitable solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours) before the addition of the inflammatory stimulus.

Measurement of Inflammatory Mediators

-

Cell Culture Supernatant Collection: After treatment, collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration, an indicator of NO production, by comparing the absorbance to a standard curve of sodium nitrite.

-

Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine or PGE2 and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target molecule. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).

-

Stop Reaction: Stop the color development by adding a stop solution (e.g., 2N H2SO4).

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Quantification: Calculate the concentration of the target molecule by interpolating from the standard curve.

Analysis of Protein Expression (Western Blot)

-

Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-p38, p38, iNOS, COX-2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Analysis of Gene Expression (Quantitative Real-Time PCR - qPCR)

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (e.g., TNF-α, IL-6, IL-1β, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH, β-actin).

-

Thermal Cycling: Perform the qPCR using a real-time PCR system.

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflow

To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using the DOT language.

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

Figure 2: Simplified MAPK/p38 signaling pathway and the inhibitory action of this compound.

Figure 3: Simplified JAK/STAT signaling pathway and the inhibitory action of this compound.

Figure 4: General experimental workflow for investigating the in vitro anti-inflammatory effects of this compound.

References

- 1. Osthole alleviates inflammation by down-regulating NF-κB signaling pathway in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The in vitro and in vivo anti-inflammatory effect of osthole, the major natural coumarin from Cnidium monnieri (L.) Cuss, via the blocking of the activation of the NF-κB and MAPK/p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Osthol's Inhibitory Effect on NF-κB Activation in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osthol, a natural coumarin derivative, has demonstrated significant anti-cancer properties across a spectrum of malignancies. A key mechanism underlying its therapeutic potential is the targeted inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, proliferation, and invasion. This technical guide provides an in-depth analysis of this compound's impact on NF-κB activation in cancer cells, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades and workflows. The information compiled herein is intended to support further research and drug development efforts centered on this compound as a potential anti-cancer agent.

Introduction

Nuclear factor-kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in the development and progression of cancer.[1][2] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Various stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), can trigger the activation of the IκB kinase (IKK) complex.[4] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB dimers (most commonly the p50/p65 heterodimer) to translocate to the nucleus, where they bind to specific DNA sequences and promote the transcription of genes involved in cell survival, proliferation, and metastasis.[3][4][5]

This compound has emerged as a promising natural compound that can effectively suppress this pathway in various cancer cells.[6][7][8] This guide will dissect the molecular interactions and cellular consequences of this compound treatment in the context of NF-κB signaling.

Quantitative Impact of this compound on Cancer Cell Viability and NF-κB Signaling

This compound's anti-cancer efficacy is dose-dependent and varies across different cancer cell lines. The following tables summarize the quantitative data from various studies, highlighting its impact on cell viability and key components of the NF-κB pathway.

Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values)

| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (h) | Reference |

| HeLa | Cervical Cancer | 45.01 ± 3.91 | 24 | [9] |

| Me-180 | Cervical Cancer | 88.95 ± 0.13 | 24 | [9] |

| FaDu | Head and Neck Squamous Cell Carcinoma | 122.35 ± 11.63 | 24 | [9] |

| FaDu | Head and Neck Squamous Cell Carcinoma | 93.36 ± 8.71 | 48 | [9] |

| A549 | Lung Cancer | ~46.2 | Not Specified | [9] |

| MDA-MB-231 | Breast Cancer | ~42.4 | Not Specified | [9] |

| Prostate Cancer Cells | Prostate Cancer | ~24.8 | Not Specified | [9] |

| A431 | Squamous Carcinoma | ~23.2 | Not Specified | [9] |

| Y-79 | Retinoblastoma | 200 | 24 | [9] |

| Y-79 | Retinoblastoma | 120 | 48 | [9] |

| ES2 | Ovarian Cancer | ~20 | Not Specified | [9] |

| OV90 | Ovarian Cancer | ~20 | Not Specified | [9] |

Table 2: Modulation of NF-κB Pathway Proteins by this compound in Cervical Cancer Cells (HeLa)

| Protein | Cellular Location | This compound Concentration (µM) | Observation | Reference |

| p-IKKα | Cytoplasm | 50, 100, 150 | Dose-dependent reduction | [4] |

| IKKα | Cytoplasm | 50, 100, 150 | No significant change | [4] |

| p-p65 | Cytoplasm | 50, 100, 150 | Dose-dependent reduction | [4] |

| p65 | Cytoplasm | 50, 100, 150 | No significant change | [4] |

| p50 | Nucleus | 50, 100, 150 | Dose-dependent decrease | [4] |

| p65 | Nucleus | 50, 100, 150 | Dose-dependent decrease | [4] |

Core Signaling Pathway of this compound's NF-κB Inhibition

This compound exerts its inhibitory effect on the NF-κB pathway through a multi-pronged approach, primarily targeting the canonical pathway. The central mechanism involves the suppression of IKKα and p65 phosphorylation, which in turn prevents the degradation of IκBα and subsequent nuclear translocation of the NF-κB p50/p65 heterodimer.[4]

Caption: this compound inhibits NF-κB by blocking IKKα phosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on NF-κB activation in cancer cells.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines (e.g., HeLa, SiHa, C-33A, CaSki for cervical cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[10]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[10]

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium.[4]

-

Treatment: Cells are seeded and allowed to adhere overnight before being treated with varying concentrations of this compound (e.g., 0, 50, 100, 150 µM) for a specified duration (e.g., 24 or 48 hours).[4]

Western Blot Analysis

Western blotting is employed to quantify the expression levels of key proteins in the NF-κB signaling pathway.[4]

Caption: Workflow for Western blot analysis of NF-κB proteins.

-

Protein Extraction: Following treatment, cytoplasmic and nuclear proteins are separately extracted using appropriate kits.[4]

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-IKKα, IKKα, p-p65, p65, p50, IκBα) overnight at 4°C. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for p65 Nuclear Translocation

This technique is used to visualize the subcellular localization of the p65 subunit of NF-κB.[4]

-

Cell Seeding: Cells are grown on coverslips in a 24-well plate.

-

Treatment: Cells are treated with this compound as described previously.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Blocking: Non-specific binding is blocked with BSA.

-

Antibody Staining: Cells are incubated with a primary antibody against p65, followed by a fluorescently-labeled secondary antibody.

-

Nuclear Staining: Nuclei are counterstained with DAPI.

-

Imaging: The subcellular localization of p65 is examined using a fluorescence microscope.[4]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

-

Cell Seeding: Cells are seeded in a 96-well plate.

-

Treatment: Cells are treated with various concentrations of this compound for 24 or 48 hours.[4]

-

MTT Addition: MTT solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in DMSO.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

Molecular Docking and Further Mechanisms

Computational studies have explored the binding affinity of this compound and its derivatives with proteins in the NF-κB pathway.[11] Molecular docking simulations suggest that this compound can potentially interact with NF-κB proteins, although this may not be its primary target.[11] The anti-inflammatory properties of this compound, which are closely linked to NF-κB inhibition, have been demonstrated in various models.[8][12] this compound has been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO), PGE2, TNF-α, and IL-6.[12]

Conclusion and Future Directions

The collective evidence strongly indicates that this compound is a potent inhibitor of the NF-κB signaling pathway in a variety of cancer cells. Its ability to suppress key phosphorylation events and prevent the nuclear translocation of active NF-κB subunits underscores its potential as a therapeutic agent. Future research should focus on in vivo studies to validate these in vitro findings, explore the synergistic effects of this compound with conventional chemotherapeutic agents, and further elucidate its interactions with other oncogenic signaling pathways. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies.

References

- 1. NF-κB and apoptosis: colorectal cancer progression and novel strategies for treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Osthole alleviates inflammation by down-regulating NF-κB signaling pathway in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Osthole enhances antitumor activity and irradiation sensitivity of cervical cancer cells by suppressing ATM/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of p65 nuclear localization and chromatin states by compressive force - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential Anticancer Properties of this compound: A Comprehensive Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Tumor Effects of Osthole on Different Malignant Tissues: A Review of Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Osthole: an overview of its sources, biological activities, and modification development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Osthole: An up-to-date review of its anticancer potential and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Osthole enhances antitumor activity and irradiation sensitivity of cervical cancer cells by suppressing ATM/NF‑κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Computational Screening of the Natural Product Osthole and Its Derivates for Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The in vitro and in vivo anti-inflammatory effect of osthole, the major natural coumarin from Cnidium monnieri (L.) Cuss, via the blocking of the activation of the NF-κB and MAPK/p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ethnobotanical and Pharmacological Landscape of Osthol: A Technical Guide for Researchers

An in-depth exploration of the traditional uses, pharmacological activities, and molecular mechanisms of the bioactive coumarin, osthol, for researchers, scientists, and drug development professionals.

This compound, a naturally occurring coumarin derivative, has been a cornerstone of traditional medicine for centuries, primarily extracted from plants of the Cnidium and Angelica genera.[1][2][3] This technical guide synthesizes the ethnobotanical knowledge surrounding this compound-containing plants with modern pharmacological research, providing a comprehensive overview of its therapeutic potential. This document details the quantitative data from key studies, outlines experimental protocols for its investigation, and visualizes the molecular pathways through which this compound exerts its effects.

Ethnobotanical Heritage of this compound-Containing Plants

The primary source of this compound in traditional medicine is the fruit of Cnidium monnieri (L.) Cuss., known in Traditional Chinese Medicine (TCM) as She Chuang Zi.[1][4] Ethnobotanical records from China, Japan, and Vietnam highlight its extensive use for a variety of ailments.[1] Traditionally, it has been employed to treat skin diseases, enhance sexual function, and strengthen bones.[4][5] Other plants rich in this compound, such as those from the Angelica species, have also been used in traditional practices for their anti-inflammatory and analgesic properties.[6]

The traditional applications of these plants have spurred scientific investigation into the pharmacological properties of this compound, revealing a broad spectrum of activities that align with its historical uses.

Pharmacological Activities and Quantitative Data

Modern research has substantiated many of the traditional claims associated with this compound, uncovering a range of pharmacological effects including anti-inflammatory, anti-cancer, neuroprotective, and osteogenic properties.[7][8] The following tables summarize the quantitative data from various in vitro and in vivo studies, offering a comparative look at the efficacy of this compound across different experimental models.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| HeLa | Cervical Cancer | 77.96 | 24 | [1] |

| HeLa | Cervical Cancer | 64.94 | 48 | [1] |

| A549 | Lung Cancer | 93.36 | 48 | [9] |

| MCF-7 | Breast Cancer | 42.4 | - | [10] |

| PC-3 | Prostate Cancer | 24.8 | - | [10] |

| Y-79 | Retinoblastoma | 200 | 24 | [10][11] |

| Y-79 | Retinoblastoma | 120 | 48 | [10][11] |

| JEC | Endometrial Cancer | 200 | - | [9][10] |

| OVCAR3 | Ovarian Cancer | 73.58 | - | [9] |

| A2780 | Ovarian Cancer | 75.24 | - | [9] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Condition | Dosage | Duration | Key Findings | Reference |

| CDF1 Mice | P-388 D1 Tumor | 30 mg/kg/day | 9 days | Increased lifespan by 37% | [1] |

| Nude Mice | Retinoblastoma Xenograft | 0.5 mmol/kg | 36 days | Significant inhibition of tumor growth | [11] |

| Kunming Mice | High-Fat Diet | 40 mg/kg/day (oral) | 6 weeks | Reduced body weight and hepatic lipids | [12] |

| BALB/c Mice | DSS-Induced Ulcerative Colitis | - | 7 days | Alleviated symptoms of colitis | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in this compound research, from its extraction to the evaluation of its biological activities.

Extraction and Isolation of this compound from Cnidium monnieri

A variety of methods have been developed for the extraction of this compound from its plant sources. A common and effective approach involves solvent extraction followed by purification.

Protocol:

-

Preparation of Plant Material: The dried fruits of Cnidium monnieri are ground into a fine powder.

-

Solvent Extraction: The powdered material is subjected to extraction with an organic solvent. Methanol has been shown to be effective.[14] An optimized condition involves a sample-to-solvent ratio of 1500 mg to 10 ml of 97.7% methanol for approximately 30 minutes.[14]

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification by Chromatography: The crude extract is further purified using chromatographic techniques. High-speed counter-current chromatography (HSCCC) is a highly effective method for isolating pure this compound.[15]